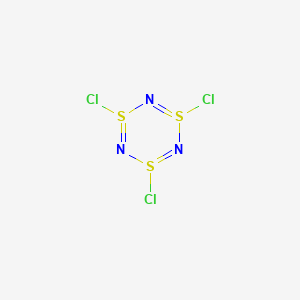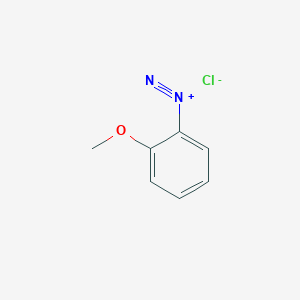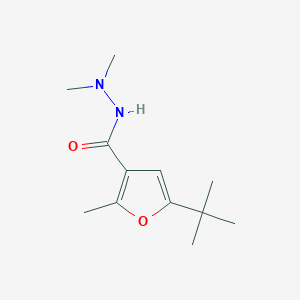![molecular formula C10H10S B14153087 {[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene CAS No. 4108-56-9](/img/structure/B14153087.png)
{[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene is an organic compound characterized by the presence of a benzene ring substituted with a prop-2-yn-1-yl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene typically involves the reaction of benzyl chloride with prop-2-yn-1-yl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfanyl group replaces the chloride atom on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions on the benzene ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
{[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene is used as a building block in organic synthesis
Biology and Medicine
In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and therapeutic agents. The sulfanyl group can interact with biological targets, making these compounds valuable in drug discovery.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which {[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene exerts its effects involves the interaction of the sulfanyl group with molecular targets. This can include the formation of covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. The benzene ring provides a stable framework that can be further functionalized to enhance the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Benzyl mercaptan: Similar structure but lacks the prop-2-yn-1-yl group.
Phenylacetylene: Contains a benzene ring and an alkyne group but lacks the sulfanyl group.
Thiophenol: Contains a benzene ring and a sulfanyl group but lacks the prop-2-yn-1-yl group.
Uniqueness
{[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene is unique due to the combination of a benzene ring, a sulfanyl group, and a prop-2-yn-1-yl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.
Properties
CAS No. |
4108-56-9 |
|---|---|
Molecular Formula |
C10H10S |
Molecular Weight |
162.25 g/mol |
IUPAC Name |
prop-2-ynylsulfanylmethylbenzene |
InChI |
InChI=1S/C10H10S/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2 |
InChI Key |
QUCSLEUZBNYXHX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


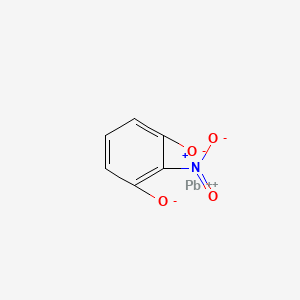
![4-(benzyloxy)-N'-[(E)-furan-2-ylmethylidene]benzohydrazide](/img/structure/B14153016.png)

![1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-3-ylmethoxy)purine-2,6-dione](/img/structure/B14153027.png)
![2-{4-[(E)-(2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetamide](/img/structure/B14153030.png)
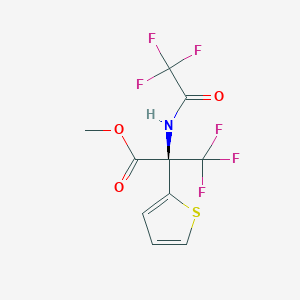
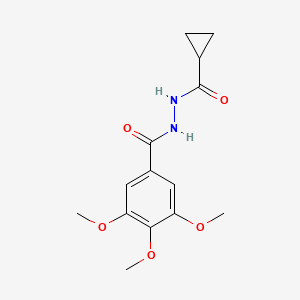
![11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14153041.png)
![4-Amino-3-[4-(propan-2-yloxy)phenyl]butanamide](/img/structure/B14153047.png)

